2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-
Description
The compound “2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans-” features a pyrimidinedione core substituted with a 5-methyl group and a trans-configured pyrrolidinyl moiety containing 3-fluoro and 4-hydroxymethyl substituents. The fluorine atom and hydroxymethyl group may enhance metabolic stability and target binding, while the pyrrolidine ring introduces conformational rigidity critical for interactions with biological receptors.
Properties
CAS No. |
145828-68-8 |
|---|---|
Molecular Formula |
C10H14FN3O3 |
Molecular Weight |
243.23 g/mol |
IUPAC Name |
1-[(3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14FN3O3/c1-6-2-14(10(17)12-9(6)16)13-3-7(5-15)8(11)4-13/h2,7-8,15H,3-5H2,1H3,(H,12,16,17)/t7-,8+/m1/s1 |
InChI Key |
YSGKKVVPWXTYNO-SFYZADRCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)N2C[C@@H]([C@H](C2)F)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)N2CC(C(C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of the Fluorinated Pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Methylation: The final step involves the selective methylation of the pyrimidinedione core, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The pyrimidinedione core can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorinated pyrrolidinyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrolidinyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated pyrrolidinyl group can serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism by which 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- exerts its effects involves interactions with specific molecular targets. The fluorinated pyrrolidinyl group can interact with enzymes and receptors, modulating their activity. The pyrimidinedione core can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Cyclopentyl vs. Pyrrolidinyl : The cyclopentyl analog () lacks fluorine but shares the hydroxymethyl group, highlighting how ring size and substituent positioning affect antiviral activity .
- Aromatic vs.
- Bromacil : Substitution with bromine and a bulky alkyl chain () shifts application to herbicidal use, underscoring the pyrimidinedione scaffold’s versatility .
Physicochemical Properties
- Solubility : The 3-fluoro-4-methylphenyl analog () has moderate solubility (predicted pKa ~8.18), whereas the target compound’s hydroxymethyl group may enhance hydrophilicity .
Biological Activity
The compound 2,4(1H,3H)-Pyrimidinedione, 1-(3-fluoro-4-(hydroxymethyl)-1-pyrrolidinyl)-5-methyl-, trans- is part of a broader class of pyrimidinediones known for their diverse biological activities. This article explores its biological activity, particularly focusing on antiviral and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 228.22 g/mol
- IUPAC Name : 2,4(1H,3H)-Pyrimidinedione derivative with specific substitutions.
Biological Activity Overview
Pyrimidinedione derivatives have been extensively studied for their potential as therapeutic agents. The biological activities of these compounds include:
- Antiviral Activity : Particularly against HIV.
- Anticancer Activity : Demonstrated efficacy in various cancer cell lines.
- Cytotoxicity Profiles : Assessment of toxicity in vitro to determine therapeutic indices.
Antiviral Activity
Research indicates that pyrimidinedione derivatives exhibit significant antiviral properties, especially as non-nucleoside inhibitors of HIV reverse transcriptase.
Structure-Activity Relationship (SAR)
A study synthesized 74 pyrimidinedione analogues , revealing that modifications at the N-1 position significantly influenced antiviral activity. Key findings include:
- Compounds with cyclopropyl or phenyl substitutions at N-1 showed enhanced activity against HIV-1 and HIV-2.
- A specific analogue demonstrated a therapeutic index (TI) greater than 2,000,000 without cytotoxic effects at tested concentrations .
Anticancer Activity
Pyrimidinediones have also been evaluated for their anticancer properties.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of various pyrimidinedione derivatives against human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.37 | MCF-7 |
| Compound B | 0.73 | HepG2 |
| Compound C | 0.95 | A549 |
These compounds were found to induce apoptosis and block the cell cycle at the sub-G1 phase, confirming their potential as anticancer agents .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of pyrimidinediones involve:
- Inhibition of Viral Replication : By targeting reverse transcriptase in HIV.
- Induction of Apoptosis : In cancer cells through modulation of cell cycle pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
